3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Overview
Description
3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H8ClFN2O2 and its molecular weight is 230.62. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
- The compound has been utilized in the synthesis of various heterocyclic compounds. For example, Levov et al. (2011) reported the use of 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochlorides in modifying chitosan, a natural biopolymer, by introducing ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into glucosamine units of the polymer (Levov et al., 2011).
Fluorescent Properties
- The compound has been studied for its fluorescent properties, which are important in the development of biomarkers and photochemical sensors. Velázquez-Olvera et al. (2012) synthesized a series of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines to evaluate their fluorescence emission. It was found that these compounds emitted light in various solvents and in acidic and alkaline media, indicating their potential use as fluorescent probes (Velázquez-Olvera et al., 2012).
Biological Activity
- While specific information on the biological activity of 3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is limited, related compounds have been studied for their biological activities. For instance, Abignente et al. (1982, 1984) explored the anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities of similar heterocyclic compounds, indicating a potential area of research for the compound (Abignente et al., 1982); (Abignente et al., 1984).
Application in Organic Synthesis
- The compound and its derivatives are used in organic synthesis. Sokolov et al. (2009) described the preparation of 3-fluoro-2-trifluoromethylimidazo[1,2-a]pyridines, showcasing the compound's role in the synthesis of other chemically interesting structures (Sokolov et al., 2009).
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization . This could potentially influence their interaction with biological targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
Properties
IUPAC Name |
3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2.ClH/c1-5-2-3-12-6(4-5)11-7(8(12)10)9(13)14;/h2-4H,1H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVHHEXJDFDLOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)F)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1322749-72-3 | |
Record name | 3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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